molecular formula C12H9N3OS2 B2454340 N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1207019-82-6

N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2454340
CAS No.: 1207019-82-6
M. Wt: 275.34
InChI Key: VQTMDLPVMPKUCJ-UHFFFAOYSA-N
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Description

N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound that features a thiophene ring and a benzo[c][1,2,5]thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves the reaction of benzo[c][1,2,5]thiadiazole-5-carboxylic acid with thiophen-3-ylmethanamine. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is unique due to its combined structural features of both thiophene and benzo[c][1,2,5]thiadiazole, which confer distinct electronic properties and biological activities. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-(thiophen-3-ylmethyl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS2/c16-12(13-6-8-3-4-17-7-8)9-1-2-10-11(5-9)15-18-14-10/h1-5,7H,6H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTMDLPVMPKUCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1C(=O)NCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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